Eseridine

Cholinesterase inhibition Enzyme selectivity Alzheimer's disease research

Eseridine (geneserine) is a naturally occurring carbamate alkaloid isolated from Physostigma venenosum seeds. It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a unique selectivity profile that sets it apart from the prototypical congener physostigmine.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 25573-43-7
Cat. No. B1214954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEseridine
CAS25573-43-7
Synonymsgeneserine
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESCC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
InChIInChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1
InChIKeyCNBHDDBNEKKMJH-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eseridine (CAS 25573-43-7): A Physostigma-Derived Carbamate Alkaloid with Distinct Cholinesterase Selectivity


Eseridine (geneserine) is a naturally occurring carbamate alkaloid isolated from Physostigma venenosum seeds. It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a unique selectivity profile that sets it apart from the prototypical congener physostigmine . Historically, eseridine salicylate has been employed as an orally active gastrointestinal antispastic, demonstrating a clinical safety margin that exceeds that of physostigmine .

Why Eseridine Cannot Be Interchanged with Physostigmine or Other Carbamate Cholinesterase Inhibitors


Although eseridine and physostigmine share a common biosynthetic origin and carbamate pharmacophore, they exhibit divergent enzyme subtype selectivity, oral efficacy, and systemic toxicity profiles. Eseridine’s N-oxide/oxazine tautomerism imparts a BChE-selective inhibition pattern that contrasts with the AChE-predominant action of physostigmine . Moreover, eseridine’s reduced central nervous system penetration and wider therapeutic window make it uniquely suited for peripheral gastrointestinal indications, a niche that physostigmine cannot safely occupy .

Eseridine (25573-43-7): Head-to-Head Evidence Against Physostigmine and Related Carbamates


Butyrylcholinesterase Selectivity: Eseridine vs. Physostigmine

Eseridine demonstrates a 12.6-fold selectivity for human butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In marked contrast, physostigmine is 88-fold selective for AChE over BChE, thus presenting an inverse selectivity profile .

Cholinesterase inhibition Enzyme selectivity Alzheimer's disease research

Clinical Safety: Reduced Cholinergic Side Effects with Eseridine Relative to Physostigmine

Eseridine is administered orally at doses of 4.5 mg three times daily for gastrointestinal disorders, with considerably fewer cholinergic side effects than physostigmine, which is typically used at much lower doses (0.5-2 mg/day) due to its toxicity .

Toxicity Therapeutic window Gastrointestinal motility

Oral Bioactivity and Peripheral Gastrointestinal Target Engagement

Eseridine is orally active and specifically indicated for post-surgical gastrointestinal atony, whereas physostigmine, due to its CNS penetration and short half-life, is unsuitable for this indication .

Oral bioavailability Gastrointestinal Peripheral selectivity

Chemical Stability and Tautomerism: N-Oxide vs. 1,2-Oxazine Equilibrium

Eseridine exists in a pH- and time-dependent equilibrium between N-oxide and 1,2-oxazine tautomers, which influences its enzyme inhibition profile. By contrast, physostigmine lacks such tautomerism, resulting in a fixed pharmacophore .

Chemical stability Tautomerism Formulation

Eseridine (25573-43-7): Application Scenarios Stemming from Selective Cholinesterase Inhibition


Gastrointestinal Motility Research: Post-Surgical Ileus Model

Eseridine’s oral bioactivity, BChE selectivity, and limited CNS penetration make it an ideal tool for studying cholinergic regulation of gut peristalsis without the confounding central effects of physostigmine . Researchers can use eseridine salicylate to mimic therapeutic prokinetic effects in animal models of post-operative ileus.

Selective Butyrylcholinesterase Inhibition in Alzheimer’s Disease Research

The compound’s pronounced BChE selectivity (12.6-fold over AChE) allows investigators to dissect the role of BChE in amyloid-beta aggregation and neuroinflammation, separate from AChE-mediated effects . Eseridine can serve as a chemical probe in comparison to AChE-selective inhibitors like physostigmine.

Natural Product Chemistry and Alkaloid Standardization

As a major alkaloid of Physostigma venenosum, eseridine is essential for botanical authentication and standardization of Calabar bean extracts. Its unique N-oxide/oxazine tautomerism also provides a benchmark for analytical method development (e.g., HPLC-UV, LC-MS) targeting carbamate alkaloids .

Peripheral Cholinergic Pharmacology Without CNS Interference

Eseridine’s inability to efficiently cross the blood-brain barrier, combined with its safer clinical profile, renders it a preferred agent for investigating peripheral cholinergic signaling in cardiovascular or gastrointestinal tissues, where physostigmine’s central effects would introduce unacceptable confounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eseridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.